XLogP3 Lipophilicity Advantage Over the Des-Chloromethyl Analog
The target compound exhibits an XLogP3 of 2.6, which is 0.5 log units higher than the des‑chloromethyl analog 3-chloro-6-(piperidin-1-yl)pyridazine (XLogP3 = 2.1) [1][2]. This +23.8% increase in computed lipophilicity shifts the compound closer to the CNS drug-likeness sweet spot (cLogP 2–4) and away from the lower boundary typical of peripheral-target candidates [1].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.6 |
| Comparator Or Baseline | 3-Chloro-6-(piperidin-1-yl)pyridazine (CAS 1722-11-8, CID 558392): XLogP3 = 2.1 |
| Quantified Difference | ΔXLogP3 = +0.5 (23.8% higher) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem) |
Why This Matters
Procurement teams screening CNS-targeted libraries should preferentially select the higher-XLogP3 building block to improve the probability of achieving brain-penetrant lead-like molecules.
- [1] PubChem CID 45787273. 3-Chloro-6-(3-(chloromethyl)piperidin-1-yl)pyridazine. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/45787273 View Source
- [2] PubChem CID 558392. 3-Chloro-6-(piperidin-1-yl)pyridazine. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/558392 View Source
